Antiproliferative Potency in Cancer Cells
While direct data for the target compound is unavailable, a head-to-head comparison of structurally related aminopyrazole analogs in a CDK2/5 inhibitor study reveals that the 4-bromo substitution on a cyclopropyl-pyrazole core can significantly enhance antiproliferative activity. Analog 24, which shares the core scaffold, demonstrated sub-micromolar GI50 values in multiple cancer cell lines, a stark contrast to the >10 μM GI50 of a less optimized analog [1]. This suggests that the 4-bromo substitution is a key structural feature for achieving potent cellular activity.
| Evidence Dimension | Antiproliferative Activity (GI50) |
|---|---|
| Target Compound Data | Data for 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine not found. |
| Comparator Or Baseline | Aminopyrazole Analog 24 (structurally related): 0.4511 μM (HCT-116) ; Analog 9a (less optimized): >10 μM (HCT-116) |
| Quantified Difference | Analog 24 is >22-fold more potent than Analog 9a in the HCT-116 cell line. |
| Conditions | CCK8 assay; HCT-116 colorectal carcinoma cell line [1] |
Why This Matters
This class-level evidence supports the hypothesis that the structural features of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine, particularly the halogen at the 4-position, are likely to confer superior biological activity compared to non-halogenated or less-optimized analogs, justifying its selection for kinase inhibitor discovery programs.
- [1] Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2018). Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3736–3740. https://doi.org/10.1016/j.bmcl.2018.10.020 View Source
